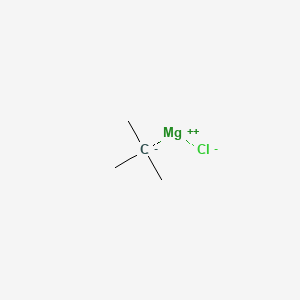

tert-Butylmagnesium chloride

Beschreibung

Historical Context and Significance in Organometallic Chemistry

The field of organometallic chemistry was revolutionized in 1900 by the French chemist Victor Grignard, who discovered that reacting halogenated hydrocarbons with magnesium metal in an anhydrous ether solvent produced highly reactive organomagnesium compounds. tcichemicals.com These reagents, which bear the general formula RMgX, became known as Grignard reagents and earned him the Nobel Prize in Chemistry in 1912. tcichemicals.comsigmaaldrich.com They are fundamentally important for their ability to form new carbon-carbon bonds. sigmaaldrich.comcymitquimica.com

Tert-butylmagnesium chloride, with the formula (CH₃)₃CMgCl, is a specific and commercially significant example of a Grignard reagent. sigmaaldrich.com Its development and use are part of the broader expansion of Grignard chemistry to include a wide array of alkyl and aryl groups. The significance of this compound lies in its nature as a sterically hindered, strongly basic nucleophile. The preparation of such tertiary Grignard reagents can be challenging, often requiring specific conditions like the use of highly active magnesium or better coordinating solvents like tetrahydrofuran (B95107) (THF) to achieve good yields. stackexchange.com The compound typically exists in solution, often in equilibrium between the monomeric alkyl magnesium halide (RMgX) and the dimeric dialkylmagnesium (R₂Mg), a phenomenon known as the Schlenk equilibrium. tcichemicals.comtcichemicals.com

Overview of its Role as a Grignard Reagent in Synthetic Transformations

As a potent carbon nucleophile, this compound is a versatile reagent in organic synthesis, primarily used for creating carbon-carbon bonds. sigmaaldrich.com Its applications span various types of synthetic transformations.

Carbon-Carbon Bond Formation : The quintessential role of a Grignard reagent is to react with electrophiles like aldehydes and ketones to form alcohols. sigmaaldrich.com The reaction of this compound with an aldehyde or ketone introduces a bulky tert-butyl group, leading to the formation of secondary or tertiary alcohols, respectively. sigmaaldrich.com It is also used in the synthesis of other complex molecules, such as trimethylacetic acid through the process of carbonation. orgsyn.org

Copper-Catalyzed Cross-Coupling : The reagent is involved in copper-catalyzed cross-coupling reactions with substrates like primary-alkyl halides. fishersci.ptchemicalbook.comlookchem.com This method is valuable for forging new carbon-carbon bonds under milder conditions than some traditional methods.

Metathesis Reactions : It is employed in Grignard metathesis (GRIM) reactions. A specific example is its use in the reaction with 2,5-dibromo-3-hexylthiophene (B54134) to generate 2-bromo-5-magnesiobromo-3-hexylthiophene, a key intermediate in the synthesis of conducting polymers. sigmaaldrich.comsigmaaldrich.com

Asymmetric Synthesis : this compound serves as a crucial reagent in asymmetric synthesis. For instance, it is used for the diastereoselective addition to chiral 1,2-bisimines to produce unsymmetrical 1,2-diamines. researchgate.net It has also been applied in the synthesis of sulfinyl transfer agents, using chiral auxiliaries like quinine (B1679958) and quinidine. sigmaaldrich.comsigmaaldrich.com

Reductive Decyanation : In certain contexts, it can act as a reducing agent. It has been used with nickel complex precatalysts for the reductive decyanation of various alkyl and aryl cyanides. beilstein-journals.org

Specialized Syntheses : The reagent is used in the preparation of L-BPA ((S)-4-borono-L-phenylalanine), where it participates in a key boronation step. google.com This highlights its utility in the synthesis of specialized amino acids for applications like boron neutron capture therapy.

Table 1: Selected Synthetic Applications of this compound

| Application Type | Substrate Example | Product Type/Example | Reference(s) |

|---|---|---|---|

| Asymmetric Synthesis | Chiral 1,2-bisimines | Unsymmetrical 1,2-diamines | researchgate.net |

| Grignard Metathesis | 2,5-dibromo-3-hexylthiophene | Functionalized thiophene (B33073) intermediate | sigmaaldrich.comsigmaaldrich.com |

| Cross-Coupling | Primary-alkyl halides | Coupled alkane products | fishersci.ptchemicalbook.com |

| Boronation | (S)-N-Boc-4-iodophenylalanine | (S)-N-Boc-4-borono-L-phenylalanine | google.com |

Unique Stereoelectronic Properties and Reactivity Profile

The reactivity of this compound is dictated by its distinct structural and electronic characteristics.

Steric Hindrance : The most prominent feature of the reagent is the bulky tert-butyl group. ontosight.ai This group consists of a central carbon bonded to three methyl groups, which creates significant steric hindrance around the nucleophilic carbon atom. ontosight.ai This bulk influences its reaction pathways, often leading to different stereochemical outcomes compared to less hindered Grignard reagents. For example, its steric bulk can favor elimination side-reactions over nucleophilic addition in certain cases. stackexchange.com

Basicity : Grignard reagents are known to be very strong bases, and this compound is no exception. sigmaaldrich.com It readily reacts with protic solvents and even trace amounts of water, which necessitates handling under anhydrous and inert atmospheric conditions (e.g., nitrogen or argon). cymitquimica.com Its high basicity allows it to deprotonate a wide range of acidic compounds.

Reactivity and Solution Behavior : this compound is a highly reactive organometallic compound. cymitquimica.com In ethereal solvents like diethyl ether or tetrahydrofuran (THF), it exists as a complex mixture of species governed by the Schlenk equilibrium. tcichemicals.comtcichemicals.com This equilibrium between the monomer (t-BuMgCl) and the dimer (di-tert-butylmagnesium and MgCl₂) can be influenced by the solvent, concentration, and temperature, which in turn affects the reagent's reactivity. tcichemicals.com It is typically sold as a solution in THF or diethyl ether. sigmaaldrich.comsigmaaldrich.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | (CH₃)₃CMgCl or C₄H₉ClMg | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 116.87 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 677-22-5 | cymitquimica.comsigmaaldrich.com |

| Appearance | Typically a colorless to light yellow or brown solution | cymitquimica.comlookchem.com |

| Density (1.0 M in THF) | 0.931 g/mL at 25 °C | lookchem.comsigmaaldrich.com |

| Density (2.0 M in Diethyl Ether) | 0.828 g/mL at 25 °C | sigmaaldrich.com |

| Solubility | Miscible with alcohol and water (reacts) | fishersci.ptchemicalbook.comlookchem.com |

Eigenschaften

IUPAC Name |

magnesium;2-methylpropane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPUKWAZPZXTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-](C)C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987044 | |

| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-22-5 | |

| Record name | tert-Butylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butylmagnesium Chloride

Conventional Grignard Synthesis from tert-Butyl Halides

The classical approach to synthesizing tert-butylmagnesium chloride involves the reaction of a tert-butyl halide with magnesium metal. tcichemicals.com The preparation of Grignard reagents from tertiary alkyl halides is known to be more challenging than from primary or secondary halides due to competing side reactions. thieme-connect.de

Direct Reaction of tert-Butyl Chloride with Magnesium Metal

The most common method for preparing this compound is the direct reaction of tert-butyl chloride with magnesium metal shavings or powder. thieme-connect.deorgsyn.org Due to the high propensity of tertiary alkyl bromides and iodides to undergo elimination reactions (dehydrohalogenation) to form alkenes, the chloride precursor is preferentially used. thieme-connect.de

The reaction is initiated by adding a small amount of tert-butyl chloride, often with a crystal of iodine to activate the magnesium surface, to a suspension of magnesium in an anhydrous ether solvent. orgsyn.orgstackexchange.com Once the reaction commences, the remaining tert-butyl chloride, dissolved in the solvent, is added slowly to maintain control over the exothermic reaction. thieme-connect.deorgsyn.org The slow addition rate is crucial for improving the yield by minimizing side reactions, such as the coupling of tert-butyl radicals or their reaction with the solvent. thieme-connect.deorgsyn.org

Optimization of Reaction Conditions and Solvents (e.g., Tetrahydrofuran (B95107), Diethyl Ether)

The choice of solvent is critical in Grignard reagent formation, as it solvates the magnesium species, influencing its reactivity and stability. acs.org Diethyl ether and tetrahydrofuran (THF) are the most commonly employed solvents for the synthesis of this compound. orgsyn.org

Diethyl Ether: Historically, diethyl ether has been a standard solvent. sigmaaldrich.comorgsyn.org Detailed procedures, such as those published in Organic Syntheses, describe the slow addition of tert-butyl chloride in diethyl ether to magnesium turnings over several hours. thieme-connect.deorgsyn.org While effective, the formation in diethyl ether can be complicated by the Schlenk equilibrium, where the reagent exists as a mixture of this compound (t-BuMgCl) and di-tert-butylmagnesium (t-Bu₂Mg), along with magnesium chloride. tcichemicals.comacs.org

Tetrahydrofuran (THF): THF is a better coordinating solvent than diethyl ether, which can facilitate the reaction and lead to the formation of more monomeric Grignard species. stackexchange.comacs.org Commercially, this compound is often sold as a solution in THF. lookchem.comscientificlabs.co.ukstackexchange.com The enhanced solvating power of THF can improve the solubility and reactivity of the reagent. stackexchange.com However, in solvents like THF, accumulations of the alkyl halide can occur, making initiation sometimes more difficult compared to diethyl ether. google.com

Below is a table summarizing typical reaction parameters for the conventional synthesis.

| Parameter | Condition/Reagent | Purpose/Observation | Source(s) |

| Halide | tert-Butyl chloride | Preferred over bromide/iodide to minimize elimination side reactions. | thieme-connect.de |

| Magnesium | Turnings or powder | Powdered form can increase yield by 5-8%. | orgsyn.org |

| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvent is essential for stabilizing the Grignard reagent. | orgsyn.orgstackexchange.com |

| Initiator | Iodine (I₂) | Activates the magnesium surface to start the reaction. | thieme-connect.deorgsyn.orgstackexchange.com |

| Addition Rate | Slow, dropwise (e.g., 6-8 hours) | Crucial for maximizing yield and controlling the exothermic reaction. | thieme-connect.deorgsyn.org |

| Temperature | Refluxing ether | Reaction is typically run at the boiling point of the solvent. | stackexchange.com |

Advanced and Modified Preparative Procedures

To overcome the challenges associated with the synthesis of sterically hindered Grignard reagents like this compound, several advanced and modified procedures have been developed.

Utilization of Highly Activated Magnesium Variants

Mechanical and Chemical Activation: Simple methods include using finer magnesium powder instead of turnings, which provides a greater surface area. orgsyn.org Chemical activation is commonly achieved with initiators like iodine or 1,2-dibromoethane. stackexchange.com

Rieke Magnesium: A more sophisticated approach involves the use of Rieke magnesium, a highly reactive form of magnesium powder. It is typically prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium. google.com This form of magnesium is exceptionally effective for preparing Grignard reagents from less reactive halides.

| Activation Method | Description | Advantage | Source(s) |

| Iodine | A crystal is added to the magnesium suspension. | Classic, simple, and effective for removing the oxide layer. | orgsyn.orgstackexchange.com |

| 1,2-Dibromoethane | A small amount is added to the magnesium. | Reacts to form ethylene (B1197577) and MgBr₂, exposing a fresh metal surface. | stackexchange.com |

| Magnesium Powder | Using finely divided (e.g., 200-mesh) magnesium. | Increases surface area, leading to higher yields. | orgsyn.org |

| Rieke Magnesium | Reduction of MgCl₂ with potassium. | Highly reactive, allows synthesis under milder conditions. | google.com |

Alternative Precursors and Catalytic Approaches in Synthesis

Modern advancements have introduced modified Grignard reagents and catalytic systems that enhance solubility, reactivity, and selectivity.

"Turbo" Grignard Reagents: A significant development by Knochel and co-workers involves the addition of lithium chloride (LiCl) to the Grignard reagent solution. beilstein-journals.orgvapourtec.com The resulting organomagnesium-LiCl adducts, such as i-PrMgCl·LiCl, are termed "Turbo" Grignard reagents. These complexes exhibit higher solubility and reactivity than their classical counterparts, which is attributed to the breakup of oligomeric Grignard aggregates. sigmaaldrich.com While not a direct synthesis of this compound itself, these mixed-metal reagents are often prepared in situ to perform reactions that are otherwise difficult. beilstein-journals.orgvapourtec.com

Knochel-Hauser Bases: Related to the "Turbo" Grignards are the Knochel-Hauser bases (e.g., TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidide). beilstein-journals.orgsigmaaldrich.com These are halomagnesium amide-LiCl adducts, prepared from a Grignard reagent (like isopropylmagnesium chloride) and an amine in the presence of LiCl. sigmaaldrich.comorgsyn.org They are highly effective bases for regioselective deprotonation.

Catalytic Systems: The use of catalysts can modify the reaction pathway or enable new transformations. For example, copper compounds are used to catalyze cross-coupling reactions between this compound and other substrates, such as primary alkyl halides or dichlorosilanes. lookchem.comrsc.orggoogle.com Furthermore, the addition of zinc chloride (ZnCl₂) to Grignard-LiCl systems can generate even more reactive trimetallic reagents, expanding their synthetic utility. nih.gov

Mechanistic Investigations of Tert Butylmagnesium Chloride Reactions

Fundamental Grignard Reaction Pathways

The quintessential reaction of tert-butylmagnesium chloride involves its function as a potent nucleophile in additions to polarized multiple bonds, particularly the carbon-oxygen double bond of carbonyl compounds like aldehydes and ketones. organic-chemistry.orgacademie-sciences.fr This process, a cornerstone of carbon-carbon bond formation, is generally understood to occur via a polar, two-electron pathway. nih.govsmolecule.com The carbon atom bound to magnesium possesses significant carbanionic character, driving it to attack the electrophilic carbon of the carbonyl group. This nucleophilic attack leads to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. numberanalytics.com The reaction is typically concluded with an acidic workup, which protonates the alkoxide to yield the corresponding tertiary alcohol. numberanalytics.com

The efficacy and nature of this nucleophilic addition are modulated by the reaction environment. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are indispensable as they solvate the magnesium center, stabilizing the Grignard reagent and augmenting its nucleophilicity. numberanalytics.com While the simple formula RMgX is often used, Grignard reagents exist in a complex equilibrium in solution, involving multiple organomagnesium species that can all be active reagents. academie-sciences.fracs.org

When this compound adds to a chiral carbonyl compound with a stereocenter adjacent to the carbonyl group, the stereochemical outcome is often predictable using the Felkin-Anh model. nih.govuwindsor.ca This model rationalizes the observed diastereoselectivity by considering the steric interactions in the transition state. uwindsor.ca It posits that the largest group (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash. The nucleophile, in this case the sterically demanding tert-butyl group, then approaches the carbonyl carbon from the least hindered trajectory, which is past the smallest substituent (S). gold-chemistry.org

This preferred pathway leads to the predominant formation of one diastereomer over the other. uwindsor.ca The significant steric bulk of the tert-butyl nucleophile often results in high diastereoselectivity. gold-chemistry.org For example, additions of this compound to ketones with adjacent stereocenters have been shown to be highly diastereoselective, favoring the product predicted by the Felkin-Anh model. nih.gov

Single-Electron Transfer (SET) Mechanisms in Reactivity

Despite the prevalence of the polar nucleophilic addition pathway, this compound can also react through a single-electron transfer (SET) mechanism. organic-chemistry.orgacs.org This alternative pathway is particularly relevant for sterically hindered substrates or those with low reduction potentials. organic-chemistry.orgacs.org The SET process involves the homolytic cleavage of the carbon-magnesium bond and the transfer of a single electron from the Grignard reagent to the carbonyl substrate, generating a radical ion pair. acs.orgnih.gov

Compelling evidence for the SET mechanism emerges in reactions with specific substrates. Research has shown that in reactions with phenyl ketones, the SET pathway is the dominant mechanism specifically when this compound is the Grignard reagent. nih.govnih.gov The reaction of this compound with an aryl ketone can result in a complex mixture of over 20 distinct compounds, including ring-opened products from radical clock substrates, which strongly indicates the involvement of radical intermediates formed via SET. nih.gov

Furthermore, carbonyl compounds substituted with highly electron-withdrawing groups, such as perfluorophenyl groups, are particularly susceptible to SET. nih.govorgsyn.org The electron-deficient nature of these substrates facilitates the initial electron transfer from the organomagnesium compound. nih.govnih.gov For the most electron-deficient pentafluorophenyl ketones, SET pathways can be observed even with primary Grignard reagents, highlighting the profound influence of the substrate's electronic properties. nih.govnih.gov

The competition between nucleophilic addition and SET is a function of both the electronic properties and steric environment of the carbonyl substrate. organic-chemistry.orgnumberanalytics.comacs.org

Electronic Nature: Substrates with low reduction potentials, often those bearing electron-withdrawing groups, are more prone to accept an electron, thus favoring the SET mechanism. acs.orgorgsyn.org The presence of a perfluorophenyl group, for instance, makes the carbonyl compound a better electron acceptor and promotes the SET pathway. nih.govnih.gov Conversely, additions to aliphatic aldehydes and ketones generally proceed through concerted, two-electron pathways without evidence of SET. nih.gov

Steric Hindrance: Significant steric bulk around the electrophilic carbonyl carbon can physically obstruct the approach of the large tert-butyl nucleophile, making the polar addition pathway less favorable. organic-chemistry.orgnumberanalytics.com In such cases, the SET mechanism, which can occur over a greater distance, becomes a more viable alternative. acs.org However, in some cases of extreme steric hindrance, enolization of the ketone may occur instead of addition or SET. nih.gov

The following table summarizes how substrate characteristics can direct the reaction towards either nucleophilic addition or SET.

| Substrate Property | Influence on Mechanism | Favored Pathway |

| Electron-Withdrawing Groups | Lowers the substrate's reduction potential, making it a better electron acceptor. nih.govacs.orgnih.gov | SET |

| Electron-Donating Groups | Raises the substrate's reduction potential, disfavoring electron transfer. numberanalytics.com | Nucleophilic Addition |

| High Steric Hindrance | Impedes the direct approach of the bulky nucleophile to the carbonyl carbon. organic-chemistry.orgacs.org | SET |

| Low Steric Hindrance | Allows for facile approach of the nucleophile to the carbonyl carbon. nih.gov | Nucleophilic Addition |

The SET pathway is defined by the generation of radical intermediates. acs.org The initial electron transfer produces a tert-butyl radical and a ketyl radical anion. acs.org The formation of these radicals opens up alternative reaction channels beyond simple addition. For instance, the polymerization of vinyl chloride can be initiated by this compound, a process that involves both ionic and radical mechanisms, with the radical pathway responsible for high polymer formation. researchgate.net The tert-butyl radical generated from the organomagnesium compound becomes incorporated as a chain end in the resulting polymer. researchgate.net

While some reactions are initiated by heat or light, certain chemical species can also act as initiators. ijrpc.com In the context of Grignard reactions, trace metal impurities can potentially catalyze SET processes. The use of initiators like iodine is common in the preparation of Grignard reagents to activate the magnesium surface, though its role is primarily for initiation of the Grignard formation itself rather than directing the subsequent addition mechanism. nih.govacs.org The use of tert-butyl hydroperoxide as a radical initiator is well-established in various industrial polymerization processes. atamanchemicals.com

Aggregation Phenomena and Schlenk Equilibrium

In solution, Grignard reagents such as this compound (t-BuMgCl) are not simple monomeric species. wikipedia.org They exist as a complex mixture of species in equilibrium, a concept first described by Wilhelm Schlenk. wikipedia.org This equilibrium, known as the Schlenk equilibrium, involves an exchange between the alkylmagnesium halide and its corresponding dialkylmagnesium and magnesium halide counterparts. wikipedia.orgnih.gov

2 RMgX ⇌ MgR₂ + MgX₂

For this compound, the equilibrium is represented as:

2 t-BuMgCl ⇌ (t-Bu)₂Mg + MgCl₂

Influence of Solvent and Additives (e.g., Lithium Chloride) on Reagent Speciation and Reactivity

The choice of solvent is critical in Grignard reactions as it directly influences the Schlenk equilibrium by coordinating to the magnesium center. wikipedia.org Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used. wikipedia.org The Lewis basicity of the solvent affects the solubility and stability of the different magnesium species. caltech.edu

In monoethers like diethyl ether, alkylmagnesium chlorides are known to exist predominantly as dimers. wikipedia.org The equilibrium generally favors the mixed halide species, RMgX. wikipedia.org However, the reactivity can be complex; studies on reactions like ketone additions have shown a second-order dependence on the Grignard reagent in diethyl ether, suggesting that a dimeric species is involved in the rate-determining step. caltech.edu In contrast, the same reactions in THF, a more strongly coordinating solvent, often exhibit first-order kinetics, implying that monomeric Grignard species are the primary reactive entities. caltech.edu The higher solvating power of THF can break down aggregates, leading to more nucleophilic, monomeric reagents.

Additives can dramatically shift the Schlenk equilibrium and disrupt aggregation, thereby enhancing reactivity.

Dioxane : The addition of dioxane to a Grignard reagent solution in ether causes the precipitation of the magnesium halide (MgCl₂) as an insoluble dioxane complex. wikipedia.org This effectively removes MgCl₂ from the solution, driving the Schlenk equilibrium completely to the right and resulting in a solution of the di-tert-butylmagnesium, (t-Bu)₂Mg. wikipedia.org

Lithium Chloride (LiCl) : The addition of lithium chloride has a profound effect on the composition and reactivity of Grignard reagents, leading to the formation of so-called "Turbo-Grignard" reagents. nih.gov LiCl is believed to break down the oligomeric aggregates of the Grignard reagent by forming soluble mixed-metal complexes. nih.govorgsyn.org This process sequesters the magnesium chloride and generates highly reactive, monomeric organomagnesium species. The resulting reagents, such as i-PrMgCl·LiCl, exhibit enhanced reactivity and solubility compared to the parent Grignard reagent. orgsyn.org This strategy is particularly effective for facilitating difficult reactions, such as metalations. orgsyn.org

The table below summarizes the general influence of common solvents and additives on the speciation of this compound.

| Solvent/Additive | Primary Effect on Equilibrium | Predominant Species | General Reactivity Trend |

| Diethyl Ether (Et₂O) | Favors RMgX | Dimeric/Oligomeric RMgX | Moderate |

| Tetrahydrofuran (THF) | Shifts towards monomeric species | Solvated, monomeric RMgX | Enhanced vs. Et₂O |

| Dioxane | Shifts equilibrium to the right | R₂Mg (precipitates MgX₂) | Dependent on R₂Mg species |

| Lithium Chloride (LiCl) | Breaks down aggregates | Monomeric RMgX·LiCl complexes | Significantly Enhanced |

Structural Elucidation of Aggregated Organomagnesium Species

The direct structural characterization of this compound aggregates in solution is challenging due to the dynamic nature of the Schlenk equilibrium. However, X-ray crystallography of related species and reaction products provides significant insight into the likely structures.

Computational studies and experimental evidence suggest that the most stable dimeric forms of Grignard reagents are bridged by halogen atoms. nih.gov For this compound, this would involve two magnesium centers linked by two bridging chlorine atoms, with the tert-butyl groups and solvent molecules occupying the terminal positions.

Further structural insights come from the characterization of complexes formed from this compound. The reaction with zinc chloride (ZnCl₂) in THF yields a mixed-metal aggregate with the formula [(THF)₄Mg(μ-Cl)₂Zn(t-Bu)(Cl)]. nih.govpnas.org Its crystal structure reveals a magnesium atom and a zinc atom bridged by two chlorine atoms. pnas.org This structure highlights the strong tendency of chlorine to act as a bridging ligand, a key feature expected in t-BuMgCl aggregates.

The key structural parameters for this related mixed-metal aggregate are presented below.

Parameter: Zn-C Bond Length

Value: 2.000(3) Å

Description: The bond distance between the zinc atom and the quaternary carbon of the tert-butyl group. pnas.org

Similarly, studies of dinuclear magnesium tert-butyl complexes stabilized by other ligands show four-coordinate magnesium centers with Mg-C bond distances for the tert-butyl group around 2.12 to 2.17 Å. urjc.es These structures consistently demonstrate the propensity of magnesium to achieve tetracoordination through aggregation or solvent coordination, providing a model for the behavior of this compound in solution.

Carbon-Carbon Bond Forming Reactions

The primary application of this compound is in the creation of carbon-carbon bonds, a fundamental process in organic synthesis. It reacts effectively with a range of electrophilic carbon centers.

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Weinreb Amides)

The reaction of this compound with carbonyl compounds is a classic method for introducing a sterically hindered tert-butyl group. The nature of the carbonyl substrate dictates the final product.

Aldehydes and Ketones: Addition to aldehydes and ketones typically results in the formation of secondary and tertiary alcohols, respectively. However, the significant steric bulk of the tert-butyl nucleophile can be a limiting factor. For instance, while it adds to many ketones with high diastereoselectivity, its reaction with highly sterically hindered ketones may fail to produce any addition product, leading instead to enolization of the ketone.

Weinreb Amides: A key advantage of using N,O-dimethylhydroxyamides, or Weinreb amides, is the circumvention of over-addition, a common issue with other acyl compounds like esters or acid chlorides. uni-koeln.de When this compound reacts with a Weinreb amide, it forms a stable tetrahedral intermediate that is stabilized by chelation with the methoxy group. This intermediate resists collapse and further reaction until an aqueous workup, selectively yielding a ketone rather than a tertiary alcohol. uni-koeln.de This method provides a reliable and high-yielding route to ketones bearing a tert-butyl group.

Conjugate (1,4-) Additions to α,β-Unsaturated Esters

While Grignard reagents often favor direct (1,2-) addition to the carbonyl carbon of α,β-unsaturated systems, this compound can be directed to undergo conjugate (1,4-) addition, particularly with the aid of a catalyst. The addition of cuprous chloride (CuCl) can promote the 1,4-addition pathway. Research has demonstrated that this catalyzed reaction can be effective, with one study reporting a 78% yield for the formation of a β,γ,γ-trimethylvaleric ester via this method.

Formation of Tertiary Alcohol Intermediates

The synthesis of tertiary alcohols is a characteristic reaction of Grignard reagents with ketones or esters. This compound adds to the carbonyl carbon of a ketone in a single step to form the magnesium alkoxide intermediate of a tertiary alcohol. Similarly, it can add to an ester twice, with the first addition forming a ketone intermediate that rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol. These reactions are often highly diastereoselective, but the steric hindrance of the tert-butyl group can prevent the reaction from occurring with particularly bulky ketones.

Metal-Catalyzed Cross-Coupling Reactions

In addition to its role as a nucleophile in addition reactions, this compound is a valuable coupling partner in transition metal-catalyzed reactions, allowing for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Copper-Catalyzed Cross-Coupling with Primary Alkyl Halides

This compound is utilized as a reagent in copper-catalyzed cross-coupling reactions with primary alkyl halides. This transformation enables the formation of a new carbon-carbon bond between the tertiary butyl group and the primary alkyl chain. Catalysts such as copper(I) iodide (CuI) are effective in promoting this coupling, providing a method for constructing quaternary carbon centers.

Nickel-Catalyzed Hydrodecyanation

A notable application of this compound is in the nickel-catalyzed reductive decyanation (hydrodecyanation) of organonitriles. In this reaction, the nitrile group (-CN) is replaced by a hydrogen atom. Research by Enthaler et al. identified this compound as an effective reducing agent in a method for the decyanation of various alkyl and aryl cyanides using a nickel complex as a precatalyst. nih.govbeilstein-journals.org The proposed mechanism involves the formation of a nickel-hydride intermediate from the reaction of the nickel precatalyst with the Grignard reagent, which then participates in the reductive cleavage of the C–CN bond. nih.gov

An in-depth examination of the chemical compound this compound reveals its significant applications in advanced organic synthesis. This Grignard reagent is a powerful tool for creating complex molecules, enabling specific and highly selective chemical transformations. Its utility spans from carbon-carbon bond formation in cross-coupling reactions to the synthesis of various organometallic and heteroatom-containing compounds, as well as its crucial role in asymmetric synthesis.

Steric and Electronic Effects in Reactivity

Impact of the Bulky tert-Butyl Group on Reaction Selectivity and Diastereoselectivity

The considerable steric hindrance imparted by the tert-butyl group is a defining characteristic of tert-butylmagnesium chloride's reactivity profile. smolecule.comfiveable.me This bulkiness plays a crucial role in directing the stereochemical outcome of reactions, often leading to high levels of selectivity.

In the context of asymmetric synthesis, the diastereoselectivity of this compound additions is a subject of detailed study. For instance, its addition to chiral 1,2-bis-imines derived from glyoxal (B1671930) and chiral amines has been shown to produce 1,2-diamines with remarkable diastereoselectivity. researchgate.netthieme-connect.com Research has demonstrated that the choice of solvent and reaction temperature significantly influences both chemical reactivity and stereoselectivity. researchgate.net In one study, the addition of a chiral bis-imine to this compound in hexane (B92381) at 50°C resulted in the formation of a single diastereomer, as detected by ¹H and ¹³C NMR. thieme-connect.com This high degree of stereocontrol is attributed to the formation of a rigid five-membered chelate between the magnesium atom and the two nitrogen atoms of the bis-imine, which activates the imine double bonds and enhances stereocontrol. thieme-connect.com

The steric demands of the tert-butyl group can also limit reactivity. In certain cases, where less bulky Grignard reagents successfully react, this compound may fail to initiate the desired transformation due to its size preventing access to the reactive site. For example, it did not initiate cyclization under conditions where methylmagnesium chloride was successful.

| Reactant | Grignard Reagent | Solvent | Temperature (°C) | Outcome | Reference |

| Chiral (S,S)-1,2-bis-imine | This compound | Hexane | 50 | Formation of a single diastereomer | thieme-connect.com |

Differentiation of Carbonyl Groups Based on Electronic and Steric Properties in Grignard Additions

The reaction of this compound with carbonyl compounds is highly sensitive to the electronic and steric environment of the carbonyl group. Investigations into the mechanisms of Grignard additions have shown that the pathway can be contingent on the electronic nature of the carbonyl substrate. orgsyn.org

Studies using radical clocks have revealed that while additions of many Grignard reagents to aldehydes and alkyl ketones typically proceed through a concerted, two-electron pathway, the reaction with this compound can be an exception. nih.gov Specifically, in reactions with phenyl ketones, single-electron transfer (SET) has been identified as the dominant pathway for this compound. nih.gov However, with more electron-deficient systems like pentafluorophenyl ketones, SET can be observed even with less bulky Grignard reagents. nih.gov

The steric hindrance of both the Grignard reagent and the carbonyl substrate is a critical factor. In the case of highly hindered ketones, such as di-tert-butyl ketone, the addition of this compound may not proceed at all. nih.govnih.gov This lack of reactivity is attributed to the severe steric clash between the bulky reagent and the sterically encumbered ketone, which can lead to enolization of the ketone instead of nucleophilic addition. nih.gov Even the use of cerium chloride (CeCl₃), which is often employed to suppress enolization, does not facilitate the reaction in this case. nih.gov

| Ketone Substrate | Reagent | Observation | Postulated Mechanism/Reason | Reference |

| Phenyl ketone | This compound | Reaction proceeds | Dominant single-electron transfer (SET) pathway | nih.gov |

| Sterically hindered alkyl ketone (e.g., di-tert-butyl ketone) | This compound | No product formed | Steric hindrance leading to potential enolization | nih.gov |

| Less hindered alkyl ketones | This compound | Reaction proceeds | Concerted, two-electron pathway | nih.gov |

Influence on Reaction Efficiency, Yields, and Formation of Side Products

The unique steric and electronic properties of this compound directly impact reaction efficiency, product yields, and the propensity for side-product formation. The preparation of tertiary alkyl Grignard reagents like this compound is known to be more challenging than for their primary or secondary counterparts, primarily due to the increased significance of side reactions. thieme-connect.de

One common side reaction is elimination, where the Grignard reagent acts as a base, leading to the dehydrohalogenation of the alkyl halide starting material to form an alkene. thieme-connect.de The formation of tert-butyl radicals during the synthesis can also lead to coupling and disproportionation products. thieme-connect.de Consequently, the slow addition of tert-butyl chloride to activated magnesium is often recommended to improve yields. thieme-connect.de

In reactions with substrates, the bulkiness of this compound can lead to lower yields or complete failure compared to smaller Grignard reagents. For example, in iron-catalyzed cross-coupling reactions, this compound can be less effective than reagents like methylmagnesium chloride or cyclohexylmagnesium chloride.

| Reaction Type | Substrate/Conditions | Issue | Consequence | Reference |

| Grignard Reagent Synthesis | tert-Butyl chloride and Magnesium | Side reactions (elimination, coupling) | Reduced yield of Grignard reagent | thieme-connect.de |

| Cyclization Reaction | N/A | Steric hindrance | Failed to initiate reaction | |

| Asymmetric Synthesis | Chiral sulfinate intermediate | Addition of excess reagent | Cleavage of S-O bond in product, formation of byproduct | acs.org |

Spectroscopic and Computational Investigations

In-situ Reaction Monitoring Techniques

Real-time monitoring of reactions involving tert-butylmagnesium chloride is crucial for understanding reaction mechanisms, kinetics, and ensuring process safety. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for observing the transient species and reaction progress directly within the reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Kinetic Studies

NMR spectroscopy serves as a powerful tool for probing the intricate details of reactions involving this compound. It allows for the identification of intermediates, determination of product structures, and investigation of reaction pathways.

Studies have utilized ¹H NMR spectroscopy to analyze the products formed during the polymerization of vinyl chloride initiated by this compound in a tetrahydrofuran (B95107) (THF) solution. researchgate.net This analysis confirmed that the resulting polymer chains consistently possess a tert-butyl group at one end, which is a direct consequence of the initiator. researchgate.net Furthermore, NMR examination of the vinyl chloride monomer in the THF solution revealed the formation of a monomer-THF complex, suggesting this complexation plays a crucial role in the initiation step of the polymerization. researchgate.net

In the context of reaction mechanisms, NMR is employed to differentiate between polar and single-electron transfer (SET) pathways. For instance, the addition of this compound to certain radical clock ketones was shown by NMR spectroscopy and HPLC to generate a complex mixture of at least 20 distinct compounds, providing strong evidence for a dominant SET pathway. nih.gov This contrasts with other Grignard reagents that yield clean addition products via polar mechanisms. nih.gov The ability of the tert-butyl group to act as a sensitive NMR probe is also leveraged in studies of large biological macromolecules, where its sharp signal allows for the analysis of complex formation even at low concentrations. nih.gov

Kinetic studies can also be performed using on-line NMR monitoring, where spectra are acquired at regular intervals as a reaction proceeds. magritek.com This allows for the determination of reaction endpoints, identification of intermediates and by-products, and calculation of reaction kinetics by integrating the signals of reactants and products over time. magritek.com

| Application of NMR | Compound/System Studied | Key Findings | Reference(s) |

| Mechanistic Study | Polymerization of vinyl chloride with t-BuMgCl | Initiation occurs via a monomer-THF complex; polymer chains are terminated with a tert-butyl group. | researchgate.net |

| Pathway Elucidation | Addition of t-BuMgCl to a phenyl ketone radical clock | A complex mixture of products was formed, indicating a single-electron transfer (SET) mechanism. | nih.gov |

| Reaction Monitoring | Zinc-Iodine exchange involving t-BuMgCl | ¹H NMR confirmed the direct conversion of reactants to the tris(aryl)zincate product. | nih.gov |

| Structural Analysis | Di-tert-butylmagnesium (a related compound) | Variable-temperature ¹H and ¹³C NMR showed the compound exists as a dimer in solution. | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Reaction Analysis

In-situ FTIR spectroscopy is an essential technique for real-time analysis of Grignard reactions, offering critical data for process control and safety. hzdr.demt.com Given the highly exothermic nature of Grignard reagent formation, monitoring the reaction initiation and progress is vital to prevent the hazardous accumulation of unreacted alkyl halides. hzdr.deacs.org

By inserting an in-situ FTIR probe into the reactor, the concentration of the organic halide (e.g., tert-butyl chloride) can be continuously monitored. acs.org A decrease in the characteristic infrared absorbance of the C-Cl bond signifies that the reaction has initiated and the Grignard reagent is being formed. acs.org This real-time information allows for controlled addition of the remaining halide, ensuring that the reaction proceeds safely and does not stall. acs.org

This "online molecular video" provides data that can be used to determine the reaction rate and endpoint. stk-online.ch The technique has been successfully applied to monitor Grignard processes in both conventional reflux systems and pressurized reactors, proving its versatility. hzdr.demt.com In-line FTIR can also be used to monitor the titration of Grignard reagents, providing an alternative method for endpoint detection and cross-validation of results from other techniques like potentiometry. nih.gov

| FTIR Monitoring Application | Analyte Monitored | Purpose | Reference(s) |

| Reaction Initiation | Organic Halide | Confirms the start of the exothermic reaction to allow for safe, controlled addition of remaining reactant. | acs.org |

| Reactant Accumulation | Organic Halide | Prevents dangerous buildup of unreacted starting material by controlling feed rates based on real-time concentration data. | hzdr.deacs.orgresearchgate.net |

| Kinetic Parameters | Reactants and Products | Provides data to calculate reaction rates and determine endpoints. | stk-online.ch |

| Process Control | Substance Concentrations | Enables automated control of reactant feed pumps to avoid excessive accumulation and unsafe conditions. | researchgate.net |

Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides profound theoretical insights into the mechanisms, structures, and energetics of reactions involving this compound. DFT calculations complement experimental findings by modeling species and states that are difficult to observe directly.

Theoretical Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in rationalizing the dual reactivity of Grignard reagents, which can proceed through either a concerted polar mechanism or a stepwise single-electron transfer (SET) pathway. nih.gov The reaction of this compound with benzophenone (B1666685) is often cited as a classic example of the SET mechanism. nih.gov

Theoretical studies using the B3LYP functional have investigated the addition of Grignard reagents to carbonyl compounds. researchgate.net These calculations suggest that when the alkyl group is bulky, as with a tert-butyl group, the direct carbon-carbon bond formation in the transition state is sterically hindered. This blockage favors a pathway where magnesium-oxygen bond formation occurs first, leading to a diradical intermediate with unpaired electrons on the alkyl group and the carbonyl moiety, which is characteristic of an SET process. researchgate.net DFT can be used to calculate the activation energies of these different pathways and characterize the geometries of the transition states (TS). dtu.dk For example, in a study of a Grignard addition to an ester, DFT calculations provided activation energies for key steps that were in good agreement with experimentally determined values. dtu.dk

Analysis of Electronic Structure, Bonding, and Reactivity of Organomagnesium Compounds

DFT is used to explore the electronic properties of organomagnesium compounds, which govern their bonding and reactivity. The choice between a polar or SET mechanism is fundamentally linked to the reduction and oxidation potentials of the ketone and the Grignard reagent, respectively, which are reflections of their electronic structures. nih.gov

Computational studies have shown that the reactivity of Grignard reagents is influenced by their aggregation state, with dimeric forms often being more reactive than monomers. researchgate.net The electronic nature of bonding in these species can be analyzed in detail. For example, studies on related Grignard systems have used methods like Absolutely Localized Molecular Orbital (ALMO) analysis to quantify charge transfer interactions between different parts of a molecule, such as between thiophene (B33073) rings and coordinated THF solvent molecules, revealing stabilizing effects. nih.gov Quantum chemistry calculations are also employed to simulate spectroscopic data, such as X-ray absorption spectra, which can help identify different organomagnesium species present in a reacting solution based on their unique electronic environments. nih.gov

Computational Studies on Aggregation States and Intermolecular Interactions

Grignard reagents exist in solution as a complex equilibrium of species, known as the Schlenk equilibrium, involving the monomeric RMgX form, the dialkylmagnesium (R₂Mg), and magnesium dihalide (MgX₂), as well as various aggregates. tcichemicals.comacs.org Computational studies are vital for understanding the structures and stabilities of these different species.

DFT calculations have been used to investigate the dimeric structures that act as intermediates in the Schlenk equilibrium. For thiophene-based Grignards, various bridged dimers, including chlorine-bridged (μ-Cl, μ-(Cl,Cl)) and mixed carbon-chlorine bridged (μ-(Cl,C)) structures, were identified as crucial and stable intermediates. nih.gov The stability of these aggregates is influenced by subtle intermolecular forces, including π-interactions and interactions with solvent molecules. nih.gov

While not the chloride, the structure of di-tert-butylmagnesium has been shown experimentally and computationally to exist as a dimer, stabilized by intramolecular C-H···Mg agostic interactions. researchgate.net Ab initio molecular dynamics simulations on methylmagnesium chloride in THF have shown that the reaction to form the Schlenk products, Mg(CH₃)₂ and MgCl₂, proceeds through dinuclear species bridged by chlorine atoms. acs.org These simulations also highlight the dynamic nature of solvent coordination, with magnesium centers accommodating between two to four THF molecules. acs.org

| DFT Investigation Focus | System/Model | Key Theoretical Insights | Reference(s) |

| Reaction Mechanism | Bulky Grignard + Carbonyl | The bulky tert-butyl group sterically hinders the concerted pathway, favoring a stepwise SET mechanism via a diradical intermediate. | researchgate.net |

| Aggregation & Reactivity | Dimeric Grignard Reagents | Dinuclear Grignard species are computationally shown to be more reactive in nucleophilic additions than monomeric species. | researchgate.net |

| Schlenk Equilibrium | Thiophene Grignards | Dimerization via chlorine bridges (μ-Cl, μ-(Cl,Cl)) and mixed bridges (μ-(Cl,C)) leads to stable intermediates. | nih.gov |

| Solvation & Structure | CH₃MgCl in THF | The reaction proceeds via chlorine-bridged dinuclear species. Mg centers have dynamic coordination with 2-4 THF molecules. | acs.org |

| Intermolecular Forces | Di-tert-butylmagnesium | The dimeric structure is stabilized by intra- and intermolecular C-H···Mg agostic interactions. | researchgate.net |

Broader Context in Grignard and Organomagnesium Chemistry

Comparative Studies with Other Grignard Reagents and Organometallics

The reactivity of tert-butylmagnesium chloride is fundamentally shaped by the steric hindrance imposed by its tertiary alkyl group. This bulkiness distinguishes it from less hindered Grignard reagents such as methyl-, ethyl-, and n-butylmagnesium halides, as well as from other classes of organometallics like organolithium compounds.

Research has shown that this steric demand can influence reaction yields and pathways. For instance, in copper-catalyzed conjugate additions to thiochromones, sterically bulkier Grignard reagents like this compound provide lower yields (64%) compared to less hindered reagents like isopropylmagnesium chloride (69%) or n-butylmagnesium chloride (80-84%). mdpi.com Similarly, Grignard reactions with sterically crowded epoxides are often challenging, with tri- and tetrasubstituted epoxides reacting with difficulty, if at all. vaia.com

A significant point of comparison lies in the mechanistic pathways of its additions to carbonyl compounds. While most additions of Grignard reagents to aldehydes and alkyl ketones are believed to proceed through concerted, two-electron pathways, this compound is a notable exception in certain cases. nih.gov In reactions with phenyl ketones, it is one of the few Grignard reagents for which single-electron transfer (SET) becomes the dominant pathway. nih.gov This contrasts with the behavior of organolithium reagents, which, even when sterically hindered, did not show evidence of SET pathways in similar reactions. nih.gov

The comparison extends to reactions with alkoxysilanes, where steric effects significantly impact reaction rates. The replacement of a less bulky n-butyl group with an isopropyl group in the Grignard reagent leads to a decrease in the reaction rate constant by more than two orders of magnitude, highlighting the profound effect of steric hindrance on reactivity. kirj.ee

Table 1: Comparative Reactivity of this compound

| Reaction Type | Substrate | Comparative Reagent | Observation | Reference |

|---|---|---|---|---|

| Conjugate Addition | Thiochromone | n-Butylmagnesium chloride | t-BuMgCl gives a lower yield (64%) compared to n-BuMgCl (80-84%) due to steric hindrance. |

mdpi.com |

| Carbonyl Addition | Phenyl Ketone | Other Grignard Reagents | t-BuMgCl addition proceeds via a dominant single-electron transfer (SET) mechanism, unlike most other Grignards. |

nih.gov |

| Carbonyl Addition | Sterically Hindered Ketone | Methylmagnesium bromide | t-BuMgCl fails to yield an addition product, likely due to enolization, whereas less hindered Grignards react successfully. |

nih.gov |

| Reaction with Epoxides | Tetrasubstituted Epoxide | Less Hindered Grignards | Reaction is unlikely to succeed due to the severe steric hindrance from both the reagent and the substrate. | vaia.com |

Contributions to Fundamental Organometallic Reaction Development

This compound has been a important tool in the development and expansion of fundamental organometallic reactions. Its distinct properties have enabled novel synthetic methodologies, particularly in cross-coupling and asymmetric synthesis.

It is frequently used as a Grignard reagent in transition-metal-catalyzed cross-coupling reactions. lookchem.com Specific applications include iron-catalyzed cross-coupling with chloroenynols and copper-catalyzed reactions with primary-alkyl halides. sigmaaldrich.comfishersci.ptsigmaaldrich.comottokemi.com These methods have broadened the scope of carbon-carbon bond formation in organic synthesis. acgpubs.org

Beyond its role as a nucleophile, this compound also functions as a strong, yet weakly nucleophilic, base, making it suitable for selective deprotonation reactions where nucleophilic addition is undesirable. albemarle.com

A significant contribution is its application in the Grignard metathesis (GRIM) polymerization of substituted thiophenes. The reaction of 2,5-dibromo-3-hexylthiophene (B54134) with this compound generates a magnesiated thiophene (B33073) monomer, which can then be polymerized to create regioregular poly(3-alkylthiophene)s, materials of interest in organic electronics. sigmaaldrich.comsigmaaldrich.com

Furthermore, the reagent has been pivotal in the development of asymmetric synthesis. It is a key component in the preparation of chiral sulfinyl transfer agents, which are used for the enantioselective synthesis of sulfoxides. sigmaaldrich.com It has also been employed in the diastereoselective addition to chiral 1,2-bisimines, providing a pathway to unsymmetrical 1,2-diamines, which are valuable chiral ligands and synthons. researchgate.net

Synergy and Cooperative Effects with Other Metal Centers in Bimetallic Complexes

The interaction of this compound with other metal centers has led to the discovery of bimetallic complexes with unique structures and enhanced reactivity, demonstrating significant synergistic and cooperative effects.

A prime example is the reaction of this compound with zinc chloride (ZnCl₂). Instead of a simple salt metathesis to form tBu₂Mg and MgCl₂, the reaction yields complex mixed-metal species. nih.gov When equimolar amounts are used, an unprecedented magnesium zincate, [(THF)₄Mg(μ-Cl)₂Zn(tBu)(Cl)], is formed. This bimetallic compound can be viewed as a hybrid Mg-Zn Grignard reagent, structurally related to "Turbo" Grignard reagents. nih.gov Using an excess of the Grignard reagent leads to the formation of a different bimetallic complex, the solvent-separated magnesium trialkylzincate [{Mg₂Cl₃(THF)₆}⁺{Zn(tBu)₃}⁻]. nih.gov This species acts as a highly effective reagent for zinc-iodine exchange reactions, which are crucial for subsequent Negishi cross-coupling reactions. The three tert-butyl groups on this complex are all active, showcasing a level of reactivity not readily accessible with the individual organometallic components. nih.gov

Cooperative effects are also observed in bimetallic systems involving alkali metals. The reaction of tBuMgCl with sodium hexamethyldisilazide (Na{N(SiMe₃)₂}) produces the sodium magnesiate NaMg{μ-N(SiMe₃)₂}₂(tBu). researchgate.net Similarly, computational studies on a potassium tris-hexamethyldisilazide magnesiate catalyst for the transfer hydrogenation of styrene (B11656) have demonstrated the synergy between the Mg and K centers. The calculations show that the bimetallic complex efficiently carries out the transformation, whereas the monometallic potassium or magnesium amides alone are ineffective under the same conditions. researchgate.net These findings underscore that the combined action of two different metal centers within a single complex can unlock unique and powerful catalytic activity.

Table 2: Bimetallic Complexes Derived from this compound

| Second Metal Center | Bimetallic Complex Formula | Application/Significance | Reference |

|---|---|---|---|

| Zinc (Zn) | [(THF)₄Mg(μ-Cl)₂Zn(tBu)(Cl)] |

Structurally unique Mg-Zn hybrid; related to "Turbo" Grignard reagents. | nih.gov |

| Zinc (Zn) | [{Mg₂Cl₃(THF)₆}⁺{Zn(tBu)₃}⁻] |

Effective reagent for Zn-I exchange and Negishi cross-coupling reactions. | nih.gov |

| Sodium (Na) | NaMg{μ-N(SiMe₃)₂}₂(tBu) |

Forms a dinuclear sodium magnesiate complex. | researchgate.net |

| Potassium (K) | Potassium tris(hexamethyldisilazide) magnesiate | Catalyzes transfer hydrogenation via synergistic Mg-K effects. | researchgate.net |

Q & A

Q. How should tert-butylmagnesium chloride be stored to maintain its reactivity in synthetic applications?

this compound is highly sensitive to air and moisture, requiring storage under inert atmospheres (e.g., argon or nitrogen) in tightly sealed containers. Commercial solutions in tetrahydrofuran (THF) or diethyl ether should be kept at room temperature but protected from humidity and heat sources to prevent decomposition . For long-term storage, refrigeration (2–8°C) in flame-proof cabinets is recommended due to its flammability (flash point: -17°C in THF) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use flame-resistant lab coats, nitrile gloves, and safety goggles.

- Ventilation: Operate in a fume hood to avoid inhalation of vapors and mitigate fire risks.

- Fire Safety: Keep Class D fire extinguishers (e.g., sand or dry powder) nearby, as the reagent reacts violently with water .

- Spill Management: Neutralize spills with dry sand or alcohol-resistant foam; avoid water-based cleanup .

Q. How can researchers verify the concentration and purity of this compound solutions?

Titration with a standardized acid (e.g., HCl) using phenolphthalein as an indicator is a common method to determine active Mg content. Gas chromatography (GC) or nuclear magnetic resonance (NMR) can assess solvent purity and detect decomposition byproducts like tert-butanol. Certificates of Analysis (COA) from suppliers should be referenced for batch-specific data .

Advanced Research Questions

Q. What strategies optimize the use of this compound in Grignard reactions to enhance yield and selectivity?

- Reaction Conditions: Maintain temperatures between 0–25°C to balance reactivity and side reactions. Slow addition of the Grignard reagent to electrophiles (e.g., ketones or esters) minimizes exothermic runaway reactions .

- Solvent Effects: THF enhances nucleophilicity compared to diethyl ether due to its higher polarity, but ethers may reduce side reactions with sensitive substrates .

- Catalyst Compatibility: Fe(acac)₃ catalysts improve cross-coupling efficiency with chloroenynols, achieving >80% yield in alkyne synthesis .

Q. How does this compound exhibit diastereoselectivity in asymmetric synthesis, and what mechanistic insights explain this behavior?

The bulky tert-butyl group sterically hinders nucleophilic attack on specific faces of chiral electrophiles. For example, in the synthesis of 1,2-diamines, this compound achieved 85% yield and high diastereoselectivity when reacting with sterically demanding bisimines, unlike smaller Grignard reagents . Computational studies suggest that transition-state stabilization via van der Waals interactions between the tert-butyl group and substrate enhances selectivity .

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

Discrepancies often arise from solvent impurities (e.g., residual water in THF) or variations in catalyst preparation. To address this:

- Solvent Purity: Distill THF over sodium/benzophenone under inert gas to ensure anhydrous conditions.

- Catalyst Activation: Pre-treat Fe(acac)₃ with reducing agents (e.g., Zn powder) to generate active Fe(0) species .

- Kinetic Profiling: Use in situ monitoring (e.g., IR spectroscopy) to track intermediate formation and adjust reaction parameters dynamically .

Q. What are the environmental and waste management considerations for this compound in academic research?

- Waste Quenching: Slowly add isopropanol to residual reagent under nitrogen to neutralize reactivity, followed by aqueous HCl to dissolve magnesium salts .

- Disposal: Collect waste in approved containers labeled for pyrophoric materials and coordinate with licensed hazardous waste handlers. Avoid landfill disposal due to groundwater contamination risks .

Methodological Resources

- Synthetic Protocols: Refer to Beilstein Journal of Organic Chemistry guidelines for reproducible experimental descriptions, including catalyst preparation and characterization .

- Safety Documentation: Consult SDS from Sigma-Aldrich and AquaPhoenix for hazard classifications (UN 3399, Hazard Class 4.3) .

- Advanced Applications: Review asymmetric synthesis case studies using this compound in J. Am. Chem. Soc. and Org. Lett. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.